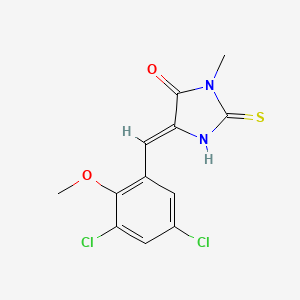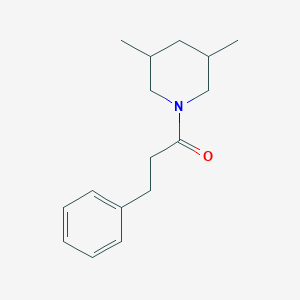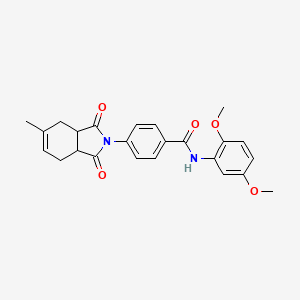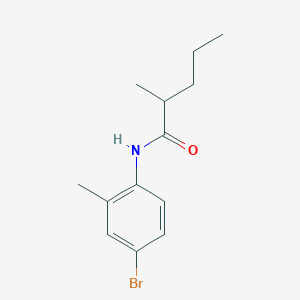![molecular formula C15H15IO5 B3952697 ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3952697.png)
ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Übersicht
Beschreibung
Ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, also known as EIOMP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. EIOMP belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-coagulant properties.
Wirkmechanismus
The mechanism of action of ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and coagulation. This compound has been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins, and the expression of iNOS, which is involved in the production of nitric oxide. This compound has also been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-coagulant activities. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activity of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages. In addition, this compound has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as human breast cancer, lung cancer, and cervical cancer cells. This compound has also been shown to inhibit the activity of thrombin, which is involved in the coagulation cascade.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several advantages and limitations for lab experiments. One of the advantages is its high yield and purity, which makes it suitable for various biological assays. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, this compound has not been extensively studied for its toxicity and safety profiles, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the research on ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate. One of the directions is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related diseases. This compound can be further optimized for its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target selectivity. In addition, the mechanism of action of this compound can be further elucidated to identify its molecular targets and signaling pathways. The toxicity and safety profiles of this compound can also be investigated to ensure its safety for clinical applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-coagulant activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages. In addition, this compound has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as human breast cancer, lung cancer, and cervical cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-(8-iodo-4-methyl-2-oxochromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO5/c1-4-19-15(18)9(3)20-11-6-5-10-8(2)7-12(17)21-14(10)13(11)16/h5-7,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMCXXYJAVXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-1-[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B3952640.png)
![1-allyl-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B3952643.png)
![N-(2-methylphenyl)-2-[(2-methylphenyl)amino]-4-oxo-4-phenyl-2-butenamide](/img/structure/B3952658.png)



![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952673.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3952675.png)

![3-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3952684.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952703.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3952710.png)